molecular formula C13H7F3N2O4 B3145418 2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid CAS No. 573676-07-0

2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid

Cat. No. B3145418
CAS RN: 573676-07-0
M. Wt: 312.2 g/mol
InChI Key: CNTPPQDXZZGYCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid involves the use of pyridine and potassium permanganate in water at 110℃ . The reaction mixture is stirred for 4 hours, and then another portion of KMnO4 is added with water. The mixture is stirred at 110℃ overnight. After cooling to room temperature, the mixture is filtered through a celite pad. The filtrate is concentrated under vacuum, diluted with water, and the aqueous solution is washed with EtOAc. The aqueous layer is neutralized with 2 N HCl and the precipitate collected gives 2-nitro-4 (3- trifluoromethyl-pyridin-2-yl) -benzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid consists of a benzoic acid group attached to a nitro group and a trifluoromethylpyridin group. The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, including 2-nitro-3-thiophen-3-yl-benzoic acid, have been explored as sensitizers for Eu(III) and Tb(III) luminescence. These compounds have shown promise in enhancing the luminescence efficiency of these lanthanides, making them potentially useful in various scientific applications involving luminescence-based techniques (Viswanathan & Bettencourt-Dias, 2006).

Crystallographic Studies

The crystallographic and spectroscopic characteristics of nitro trifluoromethyl benzoic acid isomers have been studied. These compounds, including 4-nitro-2-(trifluoromethyl)benzoic acid, display interesting structural features due to the steric interactions between their functional groups, which could have implications in materials science and molecular engineering (Diehl III, Je, & Tanski, 2019).

Degradation Studies

In a study focusing on the degradation of nitisinone, 2-nitro-4-(trifluoromethyl)benzoic acid was identified as a major degradation product. This finding is significant in understanding the stability and degradation pathways of nitisinone, a medical treatment for hepatorenal tyrosinemia (Barchańska et al., 2019).

Antiparasitic Properties

The derivatives of benzothiazoles, including those related to benzoic acid, have been investigated for their in vitro antiparasitic properties against parasites like Leishmania infantum and Trichomonas vaginalis. Such research contributes to the development of new treatments for parasitic infections (Delmas et al., 2002).

Safety and Hazards

The safety data for 2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid indicates that it may cause skin and eye irritation, and may be harmful if inhaled . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

2-nitro-4-[3-(trifluoromethyl)pyridin-2-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O4/c14-13(15,16)9-2-1-5-17-11(9)7-3-4-8(12(19)20)10(6-7)18(21)22/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTPPQDXZZGYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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